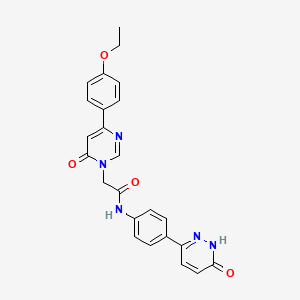

![molecular formula C10H16O5 B2695082 rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 2044705-39-5](/img/structure/B2695082.png)

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a chemical compound with the following properties:

- Chemical Formula : C<sub>10</sub>H<sub>17</sub>NO<sub>5</sub>

- Molecular Weight : 231.25 g/mol

- CAS Number : 1931930-98-1

Synthesis Analysis

The synthetic pathway for this compound involves the selective protection of functional groups, followed by cyclization to form the oxolane ring. Detailed synthetic methods and reaction conditions can be found in relevant literature.

Molecular Structure Analysis

The compound’s molecular structure consists of an oxolane ring with a carboxylic acid group attached. The stereochemistry is specified as (2R,5S) , indicating the configuration of the chiral centers.

Chemical Reactions Analysis

Studies have explored the reactivity of this compound. It may participate in esterification, amidation, or other reactions typical of carboxylic acids. Further investigations are needed to elucidate its full chemical behavior.

Physical And Chemical Properties Analysis

- Boiling Point : Predicted to be approximately 401.4°C.

- Density : Predicted density is 1.22 g/cm³.

- Acidity (pKa) : Estimated pKa value is 3.34.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound is involved in synthesis and characterization studies. For instance, it has been used in the preparation and characterization of diastereoisomeric dioxanones, which crystallize as racemates. This process has been explored in the context of acetalization and the thermodynamic properties of different isomers, such as cis- and trans-isomer 2,3 (CHIMIA, 1990).

Role in Metabolic Pathways

The compound plays a role in biological metabolic pathways. It has been studied in relation to retinoid receptor activity, particularly its effects on retinoid X receptors (RXRs). These receptors are part of the nuclear receptor proteins family that activate gene transcription through specific response elements (Journal of Medicinal Chemistry, 1995).

Chemical Properties and Reactions

Research has been conducted to understand the chemical properties and reactions of this compound. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate have explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which is crucial in understanding the compound’s reactivity and potential applications in organic synthesis (Acta Crystallographica Section C, 2009).

Applications in Polymerization Processes

The compound is also significant in polymerization processes. Research has been done on the rearrangements of metallacyclobutane intermediates during ring-opening metathesis polymerization of 2,3-dicarboalkoxynorbornenes, where compounds like rac-DCBNBE (2,3-dicarbo-tert-butoxynorbornene) are used. This research is important for developing new polymeric materials with specific structural and physical properties (Organometallics, 2012).

Chromatographic Separation

It has been utilized in the field of chromatography for the separation of enantiomers. An example is the preparative separation by recycling chromatography of oxazolidinones derived from acids, using polymers like Chiraspher. This research aids in the development of methods for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Helvetica Chimica Acta, 1991).

Photoreactivity and Synthesis

The compound's photoreactivity has been explored in the context of continuous photo flow synthesis. This research is important for the scale-up synthesis of biologically active compounds and those of material sciences, especially those containing cyclobutane ring systems labeled with deuterium atoms (Tetrahedron, 2019).

Involvement in Cellular Processes

Studies have also focused on the compound's involvement in cellular processes. For instance, research on the prostaglandin H synthase-catalyzed oxidation of retinoic acid to carbon-centered and peroxyl radical intermediates investigates its role in various biochemical pathways, highlighting its significance in understanding cellular metabolism and signaling (Chemical Research in Toxicology, 1996).

Safety And Hazards

While specific safety data for this compound are scarce, standard laboratory precautions should be followed during handling. Consult relevant safety sheets and guidelines.

Orientations Futures

- Biological Activity : Investigate potential biological activities, such as enzyme inhibition or receptor binding.

- Synthetic Applications : Explore its utility as a building block for more complex molecules.

- Structural Modifications : Design derivatives to enhance specific properties.

Please note that this analysis is based on available information, and further research is essential for a comprehensive understanding. For detailed references, consult the relevant literature123.

Propriétés

IUPAC Name |

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSOJNNUVVKLL-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

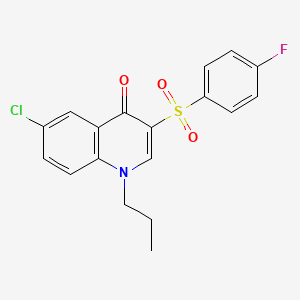

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

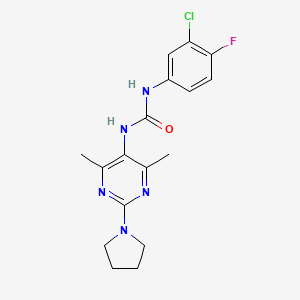

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

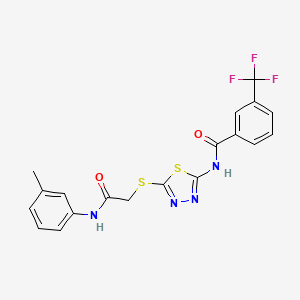

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)